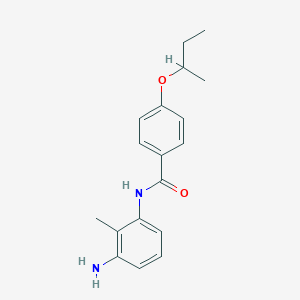

N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide

Description

Historical context of benzamide compounds in chemical research

The benzamide family of compounds holds a distinguished position in the history of organic chemistry, with its discovery marking a pivotal moment in the development of structure-based chemical understanding. Benzamide was the first organic molecule for which two different crystalline polymorphs were discovered, an observation made by Friedrich Wöhler and Justus von Liebig in 1832 during the course of foundational studies in the development of a structure-based organic chemistry. This landmark discovery emerged from their collaborative investigation into the oil of bitter almonds, where they succeeded in recognizing a common group of connected atoms that preserved its identity throughout various chemical transformations.

The historical significance of benzamide extends beyond its polymorphic nature. Wöhler and Liebig's work on benzamide contributed to the establishment of the radical theory in organic chemistry, where they identified benzoyl as an organic radical that maintained its identity through successive chemical reactions. Their collaborative paper, described as "one of the most important collaborative papers in the history of chemistry," laid the groundwork for understanding molecular structure and chemical reactivity patterns that continue to influence modern organic chemistry.

The crystallographic studies of benzamide revealed complex morphological features that were not fully understood until modern analytical techniques became available. If Wöhler and Liebig had undertaken analysis by light microscopy, benzamide might also have been the first substance identified with a helicoidal crystal morphology. This observation demonstrates how fundamental discoveries in chemistry often reveal additional layers of complexity when examined with advancing analytical capabilities.

The evolution of benzamide research over nearly two centuries has led to the discovery of multiple polymorphic forms, including benzamide forms I, II, III, and IV, each with distinct structural characteristics and crystallization behaviors. This polymorphic diversity has made benzamide compounds valuable models for understanding crystallization processes, molecular packing arrangements, and solid-state transformations in organic materials.

Classification and general characteristics of benzamide derivatives

Benzamide derivatives constitute a significant class of organic compounds characterized by the presence of the benzamide functional group, where the carboxamide moiety is directly attached to a benzene ring. These compounds are classified as benzoic acid amides, representing one of the fundamental categories of aromatic carboxamides. The general structural framework consists of a benzoyl group connected to an amide nitrogen, which can bear various substituents ranging from simple alkyl groups to complex heterocyclic systems.

The chemical properties of benzamide derivatives are influenced by both the aromatic benzene ring and the amide functional group. Benzamide itself is a combustible, colorless to beige, off-white crystalline solid with a melting point of 132-133°C. It exhibits slight solubility in water and demonstrates solubility in many organic solvents, reflecting the amphiphilic nature common to amide compounds. The molecular geometry of benzamide shows that the amide group exhibits an angle of approximately 15° with the plane of the aromatic ring, indicating that the molecule is not entirely planar.

The structural diversity within benzamide derivatives arises from substitution patterns on both the benzene ring and the amide nitrogen. Substitutions on the benzene ring can include electron-donating groups such as methoxy, methyl, or amino groups, as well as electron-withdrawing groups like halogens, nitro groups, or trifluoromethyl groups. The amide nitrogen can be substituted with various organic moieties, creating secondary or tertiary amides with distinct properties and biological activities.

The physicochemical properties of benzamide derivatives vary significantly based on their substitution patterns. These variations affect parameters such as lipophilicity, hydrogen bonding capacity, molecular weight, and conformational flexibility. The presence of amino groups typically increases hydrogen bonding potential and may enhance water solubility, while alkoxy substituents generally increase lipophilicity and may improve membrane permeability.

A comprehensive analysis of benzamide derivative properties reveals important structure-activity relationships. The electronic effects of substituents influence the electron density distribution within the molecule, affecting both chemical reactivity and potential interactions with biological targets. Steric effects from bulky substituents can influence molecular conformation and accessibility of functional groups for intermolecular interactions.

Discovery and initial characterization of N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide

This compound represents a sophisticated benzamide derivative with specific structural features that distinguish it from simpler members of this chemical class. The compound bears the Chemical Abstracts Service registry number 1020055-68-8 and has been assigned PubChem Compound Identifier 46735870. The systematic nomenclature reflects the presence of an amino group and a methyl group on the aniline portion of the molecule, along with a secondary butoxy substituent on the benzoyl ring.

The molecular formula of this compound is C₁₈H₂₂N₂O₂, corresponding to a molecular weight of 298.4 grams per mole. This molecular composition indicates a relatively complex structure compared to simple benzamide derivatives, incorporating multiple functional groups that contribute to its unique chemical and physical properties. The presence of two nitrogen atoms in the structure, one in the amide linkage and one in the amino substituent, provides multiple sites for potential hydrogen bonding and chemical reactivity.

The structural characterization of this compound reveals several important features. The International Union of Pure and Applied Chemistry name, N-(3-amino-2-methylphenyl)-4-butan-2-yloxybenzamide, clearly delineates the substitution pattern and connectivity. The simplified molecular-input line-entry system representation, CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)N, provides a detailed description of the molecular connectivity and can be used for computational modeling and database searches.

The three-dimensional structure of this compound exhibits specific conformational preferences influenced by the steric and electronic effects of its substituents. The secondary butoxy group introduces conformational flexibility through its alkyl chain, while the amino and methyl substituents on the aniline ring create a specific electronic environment that may influence molecular interactions and reactivity patterns.

Computational analysis of the molecular properties indicates that the compound has an estimated partition coefficient (XLogP3-AA) of 3.7, suggesting moderate lipophilicity. The hydrogen bond donor count of 2 and hydrogen bond acceptor count of 3 reflect the compound's potential for forming intermolecular hydrogen bonds, which may influence its solubility, crystallization behavior, and potential biological interactions. The rotatable bond count of 5 indicates moderate conformational flexibility, primarily arising from the secondary butoxy substituent.

Significance in organic and medicinal chemistry

The significance of this compound in organic and medicinal chemistry stems from its membership in the broader class of substituted benzamide derivatives, which have demonstrated remarkable versatility and biological activity across numerous therapeutic areas. Benzamide derivatives represent one of the most successful structural frameworks in medicinal chemistry, with numerous compounds reaching clinical application as pharmaceuticals.

The structural features present in this compound align with pharmacophoric elements found in various classes of bioactive compounds. The benzamide core provides a rigid scaffold that can position substituents in specific spatial arrangements, while the amino group offers a site for hydrogen bonding and potential ionic interactions with biological targets. The methyl and secondary butoxy substituents introduce specific steric and electronic properties that may influence selectivity and potency in biological systems.

Recent research has demonstrated that benzamide derivatives can function as modulators of various biological targets, including protein assembly processes. For example, benzamide derivatives have been identified as core protein assembly modulators that significantly reduce viral replication through specific interactions with target proteins. These compounds promote the formation of empty protein capsids through binding to specific pocket regions between protein interfaces, demonstrating the potential for benzamide scaffolds to interfere with critical biological processes.

The medicinal chemistry potential of substituted benzamides is further exemplified by their development as inhibitors of specific enzymes. Benzamide derivatives have been reported as potent inhibitors of 11β-hydroxysteroid dehydrogenase, with optimization studies leading to compounds with favorable pharmacokinetic profiles across multiple species. The systematic modification of benzamide structures has enabled the development of compounds with improved potency, selectivity, and drug-like properties.

The structural diversity achievable within the benzamide framework allows for extensive structure-activity relationship studies, enabling medicinal chemists to optimize compounds for specific therapeutic targets. The presence of multiple substitution sites provides opportunities for modulating physicochemical properties such as solubility, permeability, and metabolic stability. The amino group in this compound represents a particularly valuable functional group for chemical modification, as it can participate in various derivatization reactions to generate analogs with modified properties.

Contemporary research in benzamide chemistry has also revealed their potential as β₃-adrenergic receptor agonists, with benzamide derivatives showing excellent human receptor potency and selectivity over other receptor subtypes. This therapeutic application demonstrates the continued relevance of benzamide scaffolds in addressing unmet medical needs and developing novel therapeutic approaches.

Research objectives and scope of current studies

The current research landscape surrounding this compound and related benzamide derivatives encompasses multiple interconnected objectives aimed at understanding their chemical properties, biological activities, and potential applications. The primary research objectives include comprehensive characterization of physicochemical properties, investigation of structure-activity relationships, and exploration of synthetic methodologies for preparing analogs with modified properties.

One fundamental research objective involves the detailed physicochemical characterization of this compound to establish baseline properties that can guide further development efforts. This characterization encompasses solubility studies in various solvent systems, thermal analysis to determine melting point and thermal stability, and spectroscopic analysis to confirm structural identity and purity. Understanding these fundamental properties is essential for designing appropriate synthetic routes, purification methods, and formulation strategies.

The scope of current studies also includes comprehensive evaluation of the compound's chemical reactivity and stability under various conditions. This research involves investigation of potential degradation pathways, identification of reactive sites within the molecule, and assessment of compatibility with common reagents and solvents used in organic synthesis. Such studies are crucial for developing robust synthetic procedures and establishing appropriate storage and handling protocols.

Structure-activity relationship studies represent another critical research objective, involving systematic modification of the compound's structural features to understand how specific substituents influence biological activity and physicochemical properties. These studies may include preparation of analogs with modified substitution patterns on the aniline ring, variations in the alkoxy substituent on the benzoyl ring, and exploration of alternative linker groups between the aromatic systems.

Contemporary research objectives also encompass computational modeling studies to predict molecular interactions, conformational preferences, and potential binding modes with biological targets. These computational approaches can guide experimental design and help prioritize synthetic targets based on predicted activity profiles. Molecular dynamics simulations and quantum chemical calculations provide insights into electronic properties and conformational behavior that complement experimental observations.

The research scope extends to methodological development for efficient synthesis of this compound and its analogs. This includes optimization of coupling reactions between appropriately substituted benzoic acid derivatives and aniline derivatives, development of selective synthetic routes that minimize side product formation, and investigation of alternative synthetic strategies that may offer improved efficiency or environmental sustainability.

Current research initiatives also focus on establishing standardized analytical methods for compound identification, purity assessment, and quantitative analysis. This includes development of high-performance liquid chromatography methods, mass spectrometric analytical procedures, and nuclear magnetic resonance spectroscopy protocols specifically tailored for this compound class. These analytical methods are essential for supporting synthetic chemistry efforts and ensuring consistent quality in research materials.

The interdisciplinary nature of current research efforts reflects the complexity and potential significance of this compound in multiple scientific domains. Collaborative approaches involving organic chemists, analytical chemists, computational scientists, and potentially biological researchers are essential for achieving comprehensive understanding of this compound and its potential applications in chemical research and development.

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-4-butan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-4-12(2)22-15-10-8-14(9-11-15)18(21)20-17-7-5-6-16(19)13(17)3/h5-12H,4,19H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHGXZPLIAZIOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(sec-butoxy)benzoic acid derivative

The 4-(sec-butoxy) substituent on the benzoyl ring can be introduced via nucleophilic aromatic substitution or etherification reactions on 4-hydroxybenzoic acid derivatives.

Etherification: 4-hydroxybenzoic acid or its esters are reacted with sec-butyl bromide or sec-butyl tosylate in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (50–100 °C). This yields 4-(sec-butoxy)benzoic acid or esters.

Activation: The carboxylic acid is then converted to a more reactive species, typically the acid chloride, using reagents like thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions.

Amide bond formation with 3-amino-2-methylaniline

Direct coupling: The acid chloride derivative of 4-(sec-butoxy)benzoic acid is reacted with 3-amino-2-methylaniline in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0–5 °C) under basic conditions (e.g., triethylamine or pyridine) to neutralize the HCl formed.

Coupling reagents: Alternatively, the carboxylic acid can be coupled with the amine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine).

Reaction monitoring and purification: Reaction progress is monitored by TLC or HPLC. The product is purified by column chromatography or recrystallization.

Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Etherification | 4-hydroxybenzoic acid + sec-butyl bromide + K2CO3 | DMF | 80 °C | 12 h | 70–85 | Base-mediated alkylation |

| Acid chloride formation | 4-(sec-butoxy)benzoic acid + SOCl2 | None (neat or solvent) | Reflux | 2–4 h | Quantitative | Excess SOCl2 removed by evaporation |

| Amide coupling | Acid chloride + 3-amino-2-methylaniline + Et3N | DCM | 0–5 °C to RT | 3–6 h | 65–80 | Base scavenges HCl |

Detailed Experimental Example

Preparation of 4-(sec-butoxy)benzoic acid chloride:

- To a stirred solution of 4-(sec-butoxy)benzoic acid (1 equiv) in dry dichloromethane, thionyl chloride (3 equiv) is added dropwise at 0 °C.

- The mixture is refluxed for 3 hours until gas evolution ceases.

- Excess thionyl chloride and solvent are removed under reduced pressure to yield the acid chloride.

-

- The acid chloride is dissolved in dry dichloromethane and cooled to 0 °C.

- 3-amino-2-methylaniline (1.1 equiv) and triethylamine (2 equiv) are added dropwise.

- The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional 3 hours.

- The mixture is quenched with water, extracted with dichloromethane, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

- The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexane) to afford the pure amide.

Analytical and Purity Data

| Parameter | Value |

|---|---|

| Molecular Formula | C18H22N2O2 |

| Molecular Weight | 298.4 g/mol |

| Physical State | Solid (crystalline) |

| Melting Point | Typically 120–130 °C (depends on purity) |

| Purity (HPLC) | >98% |

| Spectroscopic Data | Confirmed by NMR, IR, and MS |

Research Findings and Notes

- The sec-butoxy group imparts specific lipophilicity and steric properties influencing biological activity and solubility.

- The amide bond formation is generally high yielding and straightforward, but care must be taken to avoid side reactions such as hydrolysis of acid chloride.

- Alternative coupling methods using carbodiimide reagents can be employed if acid chloride preparation is problematic.

- The presence of the 3-amino-2-methylphenyl moiety requires mild reaction conditions to prevent side reactions on the amino group.

- Purification typically requires chromatographic techniques due to close polarity of starting materials and product.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acid chloride method | 4-(sec-butoxy)benzoic acid + 3-amino-2-methylaniline | SOCl2, Et3N | Reflux, 0–RT | High yield, straightforward | Requires handling acid chlorides |

| Carbodiimide coupling | 4-(sec-butoxy)benzoic acid + 3-amino-2-methylaniline | EDCI or DCC, DMAP | RT, mild | Avoids acid chlorides, mild | Possible urea by-products |

| Direct amidation (less common) | 4-(sec-butoxy)benzoic acid + amine | Heat, catalyst | High temp | Simple reagents | Lower yield, harsher conditions |

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines or alcohols.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide serves as a crucial building block in organic synthesis. Its unique structure allows chemists to create more complex organic molecules through various chemical reactions such as:

- Electrophilic Aromatic Substitution: The benzamide core can undergo substitution reactions, allowing for the introduction of different functional groups.

- Oxidation and Reduction Reactions: The amino group can be oxidized to produce nitro derivatives or reduced to yield corresponding amines, making it versatile in synthetic pathways.

Biological Research

The compound is being investigated for its biological activities, particularly:

- Antimicrobial Properties: Preliminary studies suggest that it may exhibit antimicrobial effects, making it a candidate for further exploration in the development of new antibiotics.

- Anticancer Activity: Research is ongoing to assess its potential as an anticancer agent, focusing on its ability to inhibit tumor growth through specific molecular interactions .

Pharmaceutical Applications

This compound is being explored as a pharmaceutical intermediate. Its unique chemical properties may enable the development of novel therapeutic agents targeting various diseases, including cancer and bacterial infections .

Industrial Applications

In the industrial sector, this compound is utilized in the development of specialty chemicals and materials. Its properties can be harnessed in formulations requiring specific chemical characteristics, such as solubility and stability .

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines. Mechanistic studies revealed that it induces apoptosis through the activation of specific signaling pathways, highlighting its promise as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Substituent Effects on Pharmacokinetics and Bioavailability

- Radioiodinated N-(2-diethylaminoethyl)benzamides (e.g., compounds 2 and 6 in ): Substituents: Methoxy, acetamido, bromo, and iodo groups enhance melanoma uptake (e.g., 23.2% ID/g for compound 6) by slowing urinary excretion and metabolic degradation.

- MS-275 (Entinostat): Substituents: Pyridinylmethoxycarbonyl-aminomethyl group confers brain-region selectivity for HDAC inhibition (e.g., 30–100× higher potency than valproate in frontal cortex). Comparison: The 3-amino-2-methylphenyl group in the target compound lacks a pyridine ring, suggesting different HDAC isoform selectivity or central nervous system (CNS) penetration .

Anticancer Activity and Mechanisms

Antioxidant and Metabolic Stability

- N-(Anilinocarbonothioyl) Benzamides (): Example: N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide shows 86.6% antioxidant inhibition. Comparison: The sec-butoxy group may reduce antioxidant efficacy compared to phenolic hydroxyl or methoxy groups but improve metabolic stability due to steric hindrance .

Data Table: Key Structural and Pharmacological Features

Research Findings and Mechanistic Insights

- HDAC Inhibition : Benzamides like MS-275 demonstrate that substituent bulk and polarity dictate brain-region selectivity. The target compound’s sec-butoxy group may limit CNS penetration compared to pyridine-containing analogues but enhance peripheral HDAC inhibition .

- Melanoma Targeting: Radioiodinated benzamides highlight the importance of electron-withdrawing groups (e.g., bromo, iodo) for tumor retention. The target compound’s sec-butoxy group is electron-donating, which may reduce melanin-binding affinity compared to halogenated analogues .

- Antioxidant vs. Cytotoxic Balance: Thioamide derivatives () show that polar groups (e.g., hydroxyl, methoxy) enhance antioxidant activity. The target compound’s amino group may confer dual antioxidant and HDAC inhibitory properties, though this requires experimental validation .

Biological Activity

N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 284.36 g/mol

- CAS Number : 1020054-49-2

- MDL Number : MFCD09997463

The compound features an amino group, a benzamide core, and a sec-butoxy substituent, which collectively influence its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the amino group enhances its binding affinity to various proteins and enzymes, potentially modulating their activity. The sec-butoxy group may enhance the compound's lipophilicity, aiding in cellular uptake and bioavailability .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of pathogens, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression . The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

- Anticancer Efficacy in Colorectal Carcinoma :

- Inhibition of Histone Deacetylase (HDAC) :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-Amino-2-methylphenyl)-4-methoxybenzamide | Structure | Moderate anticancer activity |

| N-(4-Amino-2-methylphenyl)-4-ethoxybenzamide | Structure | Antimicrobial properties |

| N-(4-Amino-2-methylphenyl)-4-propoxybenzamide | Structure | Weak HDAC inhibition |

Research Findings Summary

The biological activity of this compound is supported by various studies highlighting its potential as an antimicrobial and anticancer agent. Its unique structural features contribute to its efficacy, making it a promising candidate for further pharmacological development.

Q & A

Basic Research Questions

Q. What are the critical safety considerations for synthesizing N-(3-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide?

- Methodological Answer : Prior to synthesis, conduct a hazard analysis for all reagents and intermediates, including flammability, toxicity, and mutagenicity risks. For example, anomeric amide derivatives (e.g., compound 3 in ) may exhibit mutagenicity comparable to benzyl chloride . Follow protocols from Prudent Practices in the Laboratory (National Academies Press, 2011) for risk mitigation, such as using fume hoods, PPE, and proper waste disposal. Stability assessments (e.g., DSC for decomposition temperatures) are essential, as some benzamides decompose under heat or light .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize This compound?

- Methodological Answer :

- NMR : Assign protons using 2D experiments (COSY, HSQC) to resolve overlapping signals in aromatic regions. For example, NMR of similar benzamides shows distinct splitting patterns for substituents (e.g., 7.30–7.97 ppm for aromatic protons in ).

- MS : Use high-resolution ESI-MS to confirm molecular weight and fragmentation patterns. For instance, m/z 448.1 (^+ ) was observed for a structurally related benzamide .

- IR : Identify key functional groups (amide C=O stretch ~1650–1680 cm, sec-butoxy C-O stretch ~1100 cm) .

Q. What strategies ensure the stability of This compound during storage?

- Methodological Answer : Store the compound in amber vials under inert atmosphere (N/Ar) at –20°C to prevent photodegradation and oxidation. Avoid prolonged exposure to moisture, as hydrolysis of the amide bond may occur. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How can the HDAC inhibitory activity of This compound be evaluated in vitro?

- Methodological Answer :

- Enzyme Assays : Use recombinant HDAC isoforms (e.g., HDAC1-3, 11) with fluorogenic substrates (e.g., Ac-Lys(Ac)-AMC). Compare IC values to known inhibitors like MS-275 ( ).

- Cellular Models : Treat cancer cell lines (e.g., HeLa) and measure histone H3 acetylation via Western blot. MS-275 increased Ac-H3 in frontal cortex neurons at 15 μmol/kg .

- Mechanistic Studies : Chromatin immunoprecipitation (ChIP) can assess target gene promoter interactions (e.g., RELN or GAD67) .

Q. What experimental approaches resolve contradictory data in Cu(II)-mediated C-H functionalization of this compound?

- Methodological Answer : Divergent mechanisms (organometallic vs. single-electron-transfer) can be probed by varying reaction conditions:

- Basic Conditions : Use ligands (e.g., phenanthroline) to stabilize Cu intermediates. Monitor directed C-H methoxylation via NMR .

- Acidic Conditions : EPR spectroscopy can detect radical species. Computational studies (DFT) may clarify transition states .

Q. How can computational methods predict the metabolic pathways of This compound?

- Methodological Answer :

- Docking Studies : Simulate interactions with CYP450 enzymes (e.g., CYP3A4) using AutoDock Vina. Prioritize sites for oxidation (e.g., sec-butoxy chain).

- QSAR Models : Train models on benzamide derivatives to predict clearance rates and metabolite toxicity .

- In Silico Metabolism : Software like MetaSite identifies likely Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported mutagenicity of benzamide derivatives?

- Methodological Answer :

- Ames Testing : Replicate mutagenicity assays using Salmonella strains (TA98, TA100) with/without metabolic activation. Compare results to structurally similar compounds (e.g., compound 3 in showed lower mutagenicity than other anomeric amides) .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., sec-butoxy vs. pivaloyloxy) to isolate mutagenic moieties .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.